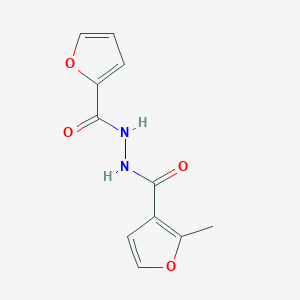![molecular formula C19H20ClNO3 B3960716 4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3960716.png)
4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid
説明
4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and is used in scientific research for its potential therapeutic effects on growth hormone deficiency, muscle wasting, and osteoporosis.
作用機序
4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid acts as a selective agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in growth hormone secretion and insulin-like growth factor-1 (IGF-1) levels. This results in an increase in muscle mass, bone density, and overall growth and development.
Biochemical and Physiological Effects:
In addition to its effects on growth hormone secretion, this compound has been shown to have other biochemical and physiological effects. It has been found to increase appetite and food intake, improve sleep quality, and enhance cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid in lab experiments is its selectivity for the ghrelin receptor, which allows for more specific targeting of growth hormone secretion. However, one limitation is the potential for off-target effects on other receptors and signaling pathways. Additionally, the use of this compound in animal studies may not be directly applicable to human physiology.
将来の方向性
Future research on 4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid could focus on its potential use in the treatment of age-related muscle wasting and sarcopenia. It could also be investigated for its effects on bone density and fracture risk in older adults. Additionally, further studies could examine the long-term safety and efficacy of this compound in clinical settings.
科学的研究の応用
4-[(3-chloro-2-methylphenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid has been extensively studied for its potential therapeutic effects on growth hormone deficiency and muscle wasting. It has also been investigated for its potential use in the treatment of osteoporosis, obesity, and cognitive disorders. In addition, this compound has been used in scientific research to study the mechanisms of ghrelin receptor activation and the regulation of growth hormone secretion.
特性
IUPAC Name |
4-(3-chloro-2-methylanilino)-3-[(3-methylphenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-5-3-6-14(9-12)10-15(11-18(22)23)19(24)21-17-8-4-7-16(20)13(17)2/h3-9,15H,10-11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOYQYMDKFKTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)C(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylphenyl)-2-{2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3960641.png)
![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3960655.png)


![butyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3960681.png)

![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3960690.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3960697.png)
![8-{[(4-chlorophenyl)(phenyl)methyl]thio}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3960704.png)


![N-cyclopentyl-5-({3-[(cyclopentylamino)sulfonyl]phenyl}sulfonyl)-2-methylbenzenesulfonamide](/img/structure/B3960733.png)
![2-chloro-N-(2-nitrophenyl)-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3960735.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3960747.png)